molecular formula C8H12N4O2S B14542330 N,N'-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide CAS No. 61785-07-7

N,N'-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide

Cat. No.: B14542330
CAS No.: 61785-07-7
M. Wt: 228.27 g/mol
InChI Key: ATUKSKMQGMCJJS-UHFFFAOYSA-N
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Description

N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Properties

CAS No.

61785-07-7

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

N-[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C8H12N4O2S/c1-3-5(13)9-7-11-12-8(15-7)10-6(14)4-2/h3-4H2,1-2H3,(H,9,11,13)(H,10,12,14)

InChI Key

ATUKSKMQGMCJJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)NC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole-2,5-diamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,3,4-Thiadiazole-2,5-diyl)dipropanamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields highlight its versatility and significance .

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